Cas no 33489-63-3 (1-(Naphthalen-2-yl)pentan-1-one)

1-(Naphthalen-2-yl)pentan-1-one is a naphthalene-derived ketone compound with a molecular formula of C₁₅H₁₆O. It features a pentanone chain attached to the 2-position of a naphthalene ring, imparting distinct chemical reactivity and structural versatility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its aromatic naphthalene moiety enhances stability, while the ketone functionality allows for further derivatization, such as reductions or nucleophilic additions. The product is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise molecular frameworks. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(Naphthalen-2-yl)pentan-1-one structure
33489-63-3 structure
Product Name:1-(Naphthalen-2-yl)pentan-1-one
CAS No:33489-63-3
MF:C15H16O
MW:212.286944389343
CID:292722
PubChem ID:13327319
Update Time:2025-05-20

1-(Naphthalen-2-yl)pentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-2-yl)pentan-1-one
    • 1-naphthalen-2-ylpentan-1-one
    • 1-Pentanone, 1-(2-naphthalenyl)-
    • 2'-Valeronaphthone
    • Butyl 2-naphthyl ketone
    • 2-Naphthylbutyl ketone
    • 33489-63-3
    • AKOS012007445
    • 1-naphthalen-2-yl-pentan-1-one
    • DTXSID90536929
    • SCHEMBL4931148
    • N14298
    • DB-336875
    • DB-337372
    • Inchi: 1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
    • InChI Key: SNYBQYXAXAOSOF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC2C=CC=CC=2C=1)CCCC

Computed Properties

  • Exact Mass: 212.12018
  • Monoisotopic Mass: 212.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.037
  • PSA: 17.07

1-(Naphthalen-2-yl)pentan-1-one Pricemore >>

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Additional information on 1-(Naphthalen-2-yl)pentan-1-one

Chemical Profile of 1-(Naphthalen-2-yl)pentan-1-one (CAS No. 33489-63-3)

1-(Naphthalen-2-yl)pentan-1-one, identified by its Chemical Abstracts Service (CAS) number 33489-63-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a naphthalene ring conjugated with a pentanone moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The molecular structure of 1-(Naphthalen-2-yl)pentan-1-one consists of a rigid aromatic naphthalene ring connected to a five-carbon aliphatic chain terminated by a ketone group. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in organic synthesis. The presence of the naphthalene ring imparts electronic and steric effects that influence its reactivity and interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(Naphthalen-2-yl)pentan-1-one and its derivatives. The naphthalene scaffold is well-documented for its role in various bioactive molecules, including analgesics, anti-inflammatory agents, and neuroprotective compounds. The ketone group in the pentanone moiety provides a site for further functionalization, enabling the design of novel drug candidates with tailored properties.

One of the most compelling aspects of 1-(Naphthalen-2-yl)pentan-1-one is its utility in medicinal chemistry as a precursor for more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes and receptors involved in metabolic disorders and neurological diseases. For instance, derivatives of this compound have shown promise in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

The synthesis of 1-(Naphthalen-2-yl)pentan-1-one typically involves the Friedel-Crafts acylation or alkylation of naphthalene followed by oxidation or reduction steps to introduce the ketone functionality. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further enhanced the efficiency and selectivity of these processes. These advancements have not only improved the accessibility of the compound but also opened new avenues for structural diversification.

From a materials science perspective, 1-(Naphthalen-2-yl)pentan-1-one has been investigated for its potential applications in organic electronics. The conjugated system of the naphthalene ring makes it a candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Its ability to form stable radicals and participate in charge transfer processes has been exploited to develop novel functional materials with enhanced performance characteristics.

The compound's interaction with biological systems has also been studied extensively. Computational modeling and experimental techniques have been employed to elucidate its binding mode with target proteins. These studies have revealed that modifications to the naphthalene or pentanone moieties can significantly alter its binding affinity and selectivity, providing insights into structure-activity relationships (SAR).

In conclusion, 1-(Naphthalen-2-yl)pentan-1-one (CAS No. 33489-63-3) represents a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing innovative therapeutics and advanced materials. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in scientific discovery and technological innovation.

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